(2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine
CAS No.:
VCID: VC17773019
Molecular Formula: C12H26N2
Molecular Weight: 198.35 g/mol
* For research use only. Not for human or veterinary use.
![(2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine -](/images/structure/VC17773019.png)
Description |
(2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine is a chemical compound belonging to the class of amines. It features a piperidine ring, a six-membered ring containing five carbon atoms and one nitrogen atom, substituted with a 2-methylbutyl group. This compound has garnered significant interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. Synthesis MethodsThe synthesis of (2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine typically involves multi-step organic reactions. A common method includes the reaction of 2-(piperidin-1-yl)ethanamine with 2-methylbutyl halides under basic conditions. The reaction is often carried out in organic solvents such as dichloromethane or tetrahydrofuran, with bases like sodium hydroxide or potassium carbonate facilitating the nucleophilic substitution reaction. Industrial ProductionOn an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Mechanism of Action and Biological ActivityThe mechanism of action for (2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine largely depends on its interaction with biological targets. It is hypothesized that this compound may act as a neurotransmitter modulator or receptor ligand due to its structural similarity to other biologically active amines. Upon administration, it may bind to specific receptors in the central nervous system, potentially influencing neurotransmitter release or receptor activity. Potential Applications
Research Findings and Future DirectionsDetailed studies are necessary to elucidate the precise mechanism of action of (2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine at the molecular level. Its potential applications in medicinal chemistry and pharmacology make it a promising compound for further research. The compound's ability to interact with biological targets suggests it could have therapeutic uses, although more research is needed to fully understand its effects and potential side effects. Table: Potential Applications
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | (2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine | ||||||||||
Molecular Formula | C12H26N2 | ||||||||||
Molecular Weight | 198.35 g/mol | ||||||||||
IUPAC Name | 2-methyl-N-(2-piperidin-1-ylethyl)butan-1-amine | ||||||||||
Standard InChI | InChI=1S/C12H26N2/c1-3-12(2)11-13-7-10-14-8-5-4-6-9-14/h12-13H,3-11H2,1-2H3 | ||||||||||
Standard InChIKey | REGCCNXDSAKJHP-UHFFFAOYSA-N | ||||||||||
Canonical SMILES | CCC(C)CNCCN1CCCCC1 | ||||||||||
PubChem Compound | 61521977 | ||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume